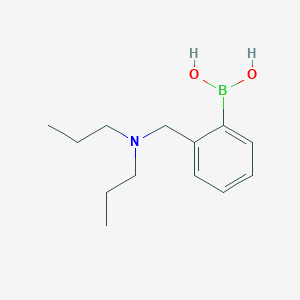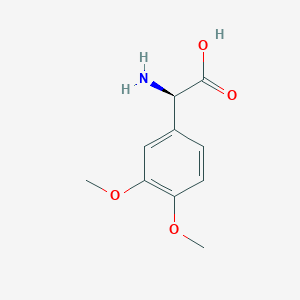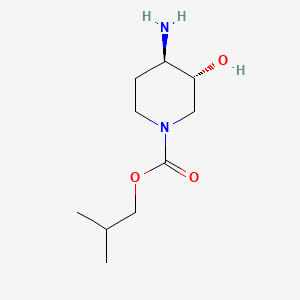![molecular formula C6H11NO5 B11820901 Methyl 2-[methoxy(methoxycarbonyl)amino]acetate](/img/structure/B11820901.png)
Methyl 2-[methoxy(methoxycarbonyl)amino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-Metoxi(metoxicarbonil)aminoacetato de metilo es un compuesto orgánico con la fórmula molecular C5H9NO4. Es un derivado de la glicina, donde el grupo amino está sustituido por un grupo metoxicarbonilo. Este compuesto es de interés en varios campos de la química debido a su estructura y reactividad únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-Metoxi(metoxicarbonil)aminoacetato de metilo normalmente implica la reacción del éster metílico de glicina con carbonato de dimetilo en presencia de una base como el hidruro de sodio. La reacción procede a través de la formación de un intermedio, que luego sufre una reacción adicional para producir el producto final.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto. La elección de los solventes, la temperatura y las condiciones de presión son factores cruciales en el proceso de síntesis industrial.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-Metoxi(metoxicarbonil)aminoacetato de metilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden producir aminas o alcoholes.
Sustitución: Las reacciones de sustitución nucleófila pueden reemplazar el grupo metoxi por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan a menudo.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden usar en condiciones básicas o ácidas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir aminas primarias o alcoholes.
Aplicaciones Científicas De Investigación
El 2-Metoxi(metoxicarbonil)aminoacetato de metilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como reactivo en varias reacciones químicas.
Biología: El compuesto se puede utilizar en el estudio de los mecanismos enzimáticos y las modificaciones de proteínas.
Industria: El compuesto se utiliza en la producción de productos químicos especiales y como intermedio en la síntesis de otros compuestos.
Mecanismo De Acción
El mecanismo de acción del 2-Metoxi(metoxicarbonil)aminoacetato de metilo implica su interacción con varios objetivos moleculares. El grupo metoxicarbonilo puede participar en enlaces de hidrógeno y otras interacciones con enzimas y proteínas, afectando su actividad y función. El compuesto también puede sufrir hidrólisis para liberar glicina y metanol, que pueden participar aún más en las vías bioquímicas.
Comparación Con Compuestos Similares
Compuestos similares
2-[(Metoxicarbonil)amino]benzoato de metilo: Similar en estructura pero con un grupo benzoato en lugar de un grupo acetato.
2-[(Metoxicarbonil)amino]propanoato de metilo: Similar pero con un grupo propanoato.
Singularidad
El 2-Metoxi(metoxicarbonil)aminoacetato de metilo es único debido a su patrón de sustitución específico y la presencia de ambos grupos metoxi y metoxicarbonilo. Esta combinación de grupos funcionales imparte reactividad y propiedades distintas, lo que lo hace valioso en diversas aplicaciones químicas y biológicas.
Propiedades
Fórmula molecular |
C6H11NO5 |
|---|---|
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
methyl 2-[methoxy(methoxycarbonyl)amino]acetate |
InChI |
InChI=1S/C6H11NO5/c1-10-5(8)4-7(12-3)6(9)11-2/h4H2,1-3H3 |
Clave InChI |
JZXMPMDMBVUJPK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CN(C(=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl (3aS,6aS)-3a-amino-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B11820826.png)

![1-[4-(1H-imidazol-1-yl)phenyl]ethanone oxime](/img/structure/B11820838.png)
![rac-(3R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid](/img/structure/B11820843.png)





![N-[(5-chloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine](/img/structure/B11820874.png)


![4-[(Dimethylamino)methyl]cyclohexan-1-amine;hydrochloride](/img/structure/B11820890.png)
